5-bromo-3-formyl-1H-indole-2-carboxylic acid

Catalog No.
S6884817
CAS No.
1082193-05-2
M.F
C10H6BrNO3
M. Wt
268.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-3-formyl-1H-indole-2-carboxylic acid

CAS Number

1082193-05-2

Product Name

5-bromo-3-formyl-1H-indole-2-carboxylic acid

IUPAC Name

5-bromo-3-formyl-1H-indole-2-carboxylic acid

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15)

InChI Key

DIMABAGHZDTXQF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)C=O

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)C=O

5-Bromo-3-formyl-1H-indole-2-carboxylic acid is an organic compound with the molecular formula C10H7BrN2O3 and a molecular weight of approximately 268.07 g/mol. It features a bromine atom at the fifth position of the indole ring, a formyl group at the third position, and a carboxylic acid group at the second position. This compound is characterized by its unique indole structure, which is known for its presence in many biologically active natural products and pharmaceuticals. The compound's CAS number is 1082193-05-2, and it is commonly utilized in various chemical syntheses and biological studies .

Due to its functional groups:

  • Aldol Condensation: The formyl group can undergo aldol condensation reactions, leading to the formation of β-hydroxy aldehydes.
  • Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
  • Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for further derivatization of the indole structure.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 5-bromo-3-formyl-1H-indole-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential anti-cancer properties, particularly against various cancer cell lines. The indole moiety is known for its role in modulating biological pathways, including those involved in apoptosis and cell proliferation. Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory activities, suggesting that this compound may also possess such properties .

Several synthesis methods have been reported for 5-bromo-3-formyl-1H-indole-2-carboxylic acid:

  • Bromination of Indole Derivatives: Starting from 3-formylindole, bromination can be achieved using bromine or N-bromosuccinimide under appropriate conditions.
  • Formylation: The introduction of the formyl group can be done via Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide.
  • Carboxylation: The carboxylic acid group can be introduced through carbon dioxide fixation or by reacting with carboxylic acid derivatives.

These methods allow for the efficient synthesis of the compound while preserving its functional groups .

5-Bromo-3-formyl-1H-indole-2-carboxylic acid finds applications in various fields:

  • Pharmaceutical Development: Its potential as an anti-cancer agent makes it a candidate for drug development.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives.
  • Biological Research: Used in studies aimed at understanding the mechanisms of action of indole-based compounds in biological systems.

The compound’s unique structure allows it to be a valuable tool in both synthetic and medicinal chemistry .

Interaction studies involving 5-bromo-3-formyl-1H-indole-2-carboxylic acid focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer pathways. Further research is needed to elucidate these interactions fully and their implications for therapeutic applications. These studies are crucial for understanding how this compound can be utilized effectively in drug design .

Several compounds share structural similarities with 5-bromo-3-formyl-1H-indole-2-carboxylic acid, including:

  • Indole-3-carboxylic Acid: Lacks the bromine and formyl groups but retains an indole structure.
  • 5-Bromoindole: Similar bromination but without the carboxylic acid or formyl groups.
  • Ethyl 5-bromoindole-2-carboxylate: An ester derivative that includes a bromine atom but differs in functional groups.

Comparison Table

Compound NameUnique Features
5-Bromo-3-formyl-1H-indole-2-carboxylic acidContains both formyl and carboxylic acid groups
Indole-3-carboxylic AcidLacks halogen substitution
5-BromoindoleNo carboxylic or formyl groups
Ethyl 5-bromoindole-2-carboxylateEster derivative with different reactivity

This comparison illustrates how 5-bromo-3-formyl-1H-indole-2-carboxylic acid stands out due to its combination of functional groups, enhancing its reactivity and potential biological activity compared to similar compounds .

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

266.95311 g/mol

Monoisotopic Mass

266.95311 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-04-15

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